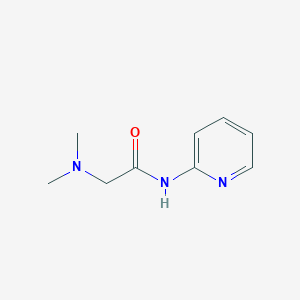
N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide is an organic compound with the molecular formula C10H13N3O It is a derivative of glycinamide, where the amide nitrogen is substituted with two methyl groups and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide typically involves the reaction of glycinamide with pyridine-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions: N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide; in solvents like chloroform or dichloromethane.
Major Products Formed:
Oxidation: N-oxides of N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide.
Reduction: Amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. The dimethyl groups enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Similar in structure but with an ethane-1,2-diamine backbone.
N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Another derivative with a different backbone structure.
Uniqueness: N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide is unique due to its glycinamide backbone, which provides distinct chemical properties and reactivity compared to other similar compounds. The presence of the pyridine ring and dimethyl groups enhances its ability to form stable complexes with metals, making it valuable in coordination chemistry and material science.
Properties
CAS No. |
112357-08-1 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(dimethylamino)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C9H13N3O/c1-12(2)7-9(13)11-8-5-3-4-6-10-8/h3-6H,7H2,1-2H3,(H,10,11,13) |
InChI Key |
VSYOWXLVAJPMMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















